molecular formula C16H13N3O4 B2535401 N1-(4-(furan-3-yl)benzyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 2034557-27-0

N1-(4-(furan-3-yl)benzyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2535401
CAS No.: 2034557-27-0
M. Wt: 311.297
InChI Key: PHPFGDYAGQVEME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-(furan-3-yl)benzyl)-N2-(isoxazol-3-yl)oxalamide is a complex organic compound that features a furan ring, a benzyl group, an isoxazole ring, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(furan-3-yl)benzyl)-N2-(isoxazol-3-yl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-3-yl benzylamine and isoxazole-3-ylamine intermediates. These intermediates are then reacted with oxalyl chloride to form the final oxalamide compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like recrystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N1-(4-(furan-3-yl)benzyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxalamide moiety can be reduced to form amines.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiols under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced oxalamide derivatives.

    Substitution: Benzyl-substituted products depending on the nucleophile used.

Scientific Research Applications

N1-(4-(furan-3-yl)benzyl)-N2-(isoxazol-3-yl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(4-(furan-3-yl)benzyl)-N2-(isoxazol-3-yl)oxalamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The furan and isoxazole rings may play a role in binding to these targets, while the oxalamide moiety could be involved in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(furan-3-yl)benzyl)tetrahydrofuran-3-carboxamide
  • N-(2-(benzo[d]isoxazol-3-yl)benzyl)-1-(2-methoxyphenyl)methanamine oxalate
  • N-benzyl-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)acetamide

Uniqueness

N1-(4-(furan-3-yl)benzyl)-N2-(isoxazol-3-yl)oxalamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both furan and isoxazole rings in the same molecule is relatively rare and may contribute to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c20-15(16(21)18-14-6-8-23-19-14)17-9-11-1-3-12(4-2-11)13-5-7-22-10-13/h1-8,10H,9H2,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPFGDYAGQVEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(=O)NC2=NOC=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.